molecular formula C8H8O5 B1207662 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 51112-81-3

7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Cat. No.: B1207662
CAS No.: 51112-81-3
M. Wt: 184.15 g/mol
InChI Key: ROWKCXLLOLDVIO-GUCUJZIJSA-N
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Description

7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, also known as 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, is a bicyclic compound featuring an oxygen atom in its structure. This compound is notable for its unique chemical properties and its applications in various fields, including organic synthesis and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. One common method is the reaction of maleic anhydride with furan, which produces the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This intermediate can then be hydrolyzed to yield the desired dicarboxylic acid .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols .

Scientific Research Applications

7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its ability to participate in various chemical reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to interact with different molecular targets and pathways. For example, in polymerization reactions, the compound acts as a monomer that can form long polymer chains through the action of catalysts .

Comparison with Similar Compounds

Uniqueness: The presence of the oxygen atom in the bicyclic structure of this compound imparts unique reactivity and properties, making it valuable in specific synthetic and industrial applications .

Properties

CAS No.

51112-81-3

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6-

InChI Key

ROWKCXLLOLDVIO-GUCUJZIJSA-N

SMILES

C1=CC2C(C(C1O2)C(=O)O)C(=O)O

Isomeric SMILES

C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)O)C(=O)O

Pictograms

Irritant

Synonyms

endoxo-delta(4)-tetrahydrophthalic acid
ETPA

Origin of Product

United States

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